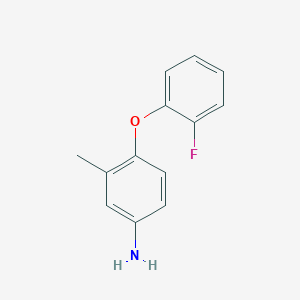

4-(2-Fluorophenoxy)-3-methylaniline

Description

Significance of Phenoxy-Aniline Scaffolds in Modern Chemical Synthesis

Phenoxy-aniline scaffolds are considered privileged structures in medicinal chemistry and materials science. The ether linkage provides a degree of conformational flexibility, while the aromatic rings offer sites for various chemical modifications, allowing for the fine-tuning of electronic and steric properties. The phenoxy group, in particular, is a key component in many active pharmaceutical ingredients, where it can be crucial for biological activity. nih.gov Its presence can enhance binding affinity to biological targets, improve selectivity, and contribute to a desirable safety profile. nih.gov The synthetic versatility of these scaffolds allows them to serve as platforms for creating large libraries of compounds for high-throughput screening in drug discovery. nih.gov

Overview of Fluorinated Aromatic Compounds in Scientific Investigations

The introduction of fluorine into aromatic compounds has a profound impact on their physicochemical and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. tandfonline.com This unique combination of properties is widely exploited in pharmaceutical and materials science research. researchgate.netnumberanalytics.com

In medicinal chemistry, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability. tandfonline.comnih.govnih.gov

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state and interaction with biological targets. tandfonline.com

Improved Binding Affinity: Fluorine atoms can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency. tandfonline.comnih.gov

These benefits have led to the incorporation of fluorinated aromatic moieties into a wide array of successful drugs, including anticancer agents, antidepressants, and antibiotics. researchgate.nettandfonline.com Beyond medicine, these compounds are integral to the development of advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com

Structural Context of 4-(2-Fluorophenoxy)-3-methylaniline within Bioactive Molecules

The specific compound this compound serves as a critical intermediate in the synthesis of complex, biologically active molecules. Its structure is prominently featured as a core fragment in a class of potent enzyme inhibitors. Research has demonstrated its incorporation into novel quinoline (B57606) derivatives that function as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.govnih.gov

| Bioactive Molecule Class | Core Scaffold | Biological Target | Reference |

|---|---|---|---|

| Quinoline-Cinnoline Hybrids | 4-(2-Fluorophenoxy)quinoline | c-Met Kinase | nih.gov |

| Quinoline-Imidazolone Hybrids | 4-(2-Fluorophenoxy)quinoline | c-Met Kinase | nih.gov |

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound is predominantly focused on its application in medicinal chemistry, specifically as a building block for anticancer agents targeting c-Met kinase. nih.govnih.gov The studies highlight its value in generating potent and selective inhibitors, with one derivative exhibiting a c-Met IC50 value of 0.59 nM. nih.gov This demonstrates a clear and successful application of this specific chemical entity.

However, the full potential of this compound remains largely unexplored. Given the broad utility of fluorinated phenoxy-aniline scaffolds, several avenues warrant investigation:

Other Kinase Targets: While its role in c-Met inhibition is established, this scaffold could be adapted to target other kinases that share structural similarities in their ATP-binding pockets.

Agrochemicals: Fluorinated aromatic compounds are widely used as pesticides and herbicides. researchgate.netnumberanalytics.com The biological activity of derivatives of this compound in an agricultural context has not been reported.

Materials Science: The combination of a fluorinated ring, a diaryl ether linkage, and a reactive aniline (B41778) group makes this compound a candidate for the synthesis of novel polymers or functional materials with specific thermal or optical properties. numberanalytics.com

Other Therapeutic Areas: The phenoxy-aniline scaffold is present in drugs for various conditions, including viral diseases and inflammation. nih.gov Investigating derivatives of this compound for activities beyond cancer could yield new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHNMQIXNXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 2 Fluorophenoxy 3 Methylaniline

Retrosynthetic Analysis for the 4-(2-Fluorophenoxy)-3-methylaniline Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. google.comchemicalbook.com For this compound, the primary disconnection is the carbon-oxygen bond of the diaryl ether, which is a key structural feature. This leads to two main precursor fragments: a substituted aniline (B41778) and a substituted phenol (B47542).

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-O bond suggests a reaction between a 2-fluorophenoxide nucleophile and an electrophilic 3-methylaniline derivative. The aniline derivative would need a leaving group at the C4 position, such as a halogen (e.g., fluorine or bromine), to facilitate a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.

Pathway B: Alternatively, the disconnection could involve a 3-methyl-4-aminophenoxide as the nucleophile and an activated 1,2-difluorobenzene (B135520) or 1-bromo-2-fluorobenzene (B92463) as the electrophile.

A further disconnection of the aniline precursor in Pathway A, for instance, a 4-halo-3-methylaniline, could lead back to simpler starting materials like 3-methylaniline through halogenation. Similarly, the amino group could be introduced at a later stage via reduction of a nitro group, suggesting 4-halo-3-methyl-1-nitrobenzene as a potential intermediate. This approach can be advantageous as the nitro group activates the ring towards nucleophilic aromatic substitution.

Classical and Contemporary Approaches to Phenoxy-Aniline Linkage Formation

The formation of the phenoxy-aniline linkage is the cornerstone of the synthesis of this compound. Several powerful methods have been developed for the construction of such diaryl ether bonds.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Phenoxyaniline Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. google.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the context of synthesizing this compound, an SNAr approach would typically involve the reaction of 2-fluorophenol (B130384) with a suitably activated 3-methylaniline derivative. For instance, reacting 4-fluoro-3-methylaniline (B1294958) with a strong base to form the corresponding phenoxide, which then attacks an activated aryl halide, is a plausible route. The presence of a nitro group at the para position of the aniline derivative would significantly facilitate this reaction. Recent advancements have demonstrated the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes, broadening the scope of this reaction under mild conditions.

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. google.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, significant progress has been made in developing milder, more efficient ligand-assisted copper-catalyzed Ullmann-type couplings.

For the synthesis of this compound, an Ullmann coupling could be employed by reacting 2-fluorophenol with a 4-halo-3-methylaniline (e.g., 4-bromo-3-methylaniline) in the presence of a copper catalyst and a base. The choice of ligand, solvent, and base is critical for the success of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Fluorophenol | 4-Bromo-3-methylaniline (B1294692) | CuI | K2CO3 | DMF | 120-140 | Moderate | Theoretical |

| 2-Fluorophenol | 4-Iodo-3-methylaniline | Cu2O | Cs2CO3 | NMP | 100-120 | Good | Theoretical |

This table presents theoretically plausible conditions based on general Ullmann coupling protocols. Specific experimental data for the synthesis of this compound was not available in the searched literature.

Palladium-Catalyzed Cross-Coupling Methods for Ether and Amine Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, have become powerful tools in modern organic synthesis for the formation of C-N and C-O bonds. These reactions generally proceed under milder conditions and with greater functional group tolerance compared to traditional copper-catalyzed methods.

The synthesis of this compound could be achieved via a palladium-catalyzed etherification of 2-fluorophenol with a 4-halo-3-methylaniline. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Various phosphine-based ligands have been developed to facilitate these transformations. A patent for the synthesis of 4-bromo-2-methylaniline (B145978) describes a multi-step process involving protection, bromination, and deprotection of o-toluidine. google.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Fluorophenol | 4-Bromo-3-methylaniline | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | Good | Theoretical |

| 2-Fluorophenol | 4-Chloro-3-methylaniline | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | Moderate | Theoretical |

This table presents theoretically plausible conditions based on general palladium-catalyzed etherification protocols. Specific experimental data for the synthesis of this compound was not available in the searched literature.

Specific Synthetic Pathways for this compound and Related Isomers

While specific literature detailing the synthesis of this compound is limited, the synthesis of its precursors and related isomers provides valuable insights into potential synthetic routes.

Synthesis from 2-Fluorophenol and Methylaniline Derivatives

A direct and convergent approach to this compound involves the coupling of 2-fluorophenol with a derivative of 3-methylaniline. A plausible synthetic sequence starts with the nitration of a suitable 3-methylphenyl halide, followed by nucleophilic aromatic substitution with 2-fluorophenol, and subsequent reduction of the nitro group to an amine.

For instance, 4-bromo-1-nitro-3-methylbenzene could be reacted with 2-fluorophenol under Ullmann or palladium-catalyzed conditions to form 1-(2-fluorophenoxy)-2-methyl-4-nitrobenzene. The final step would be the reduction of the nitro group to the desired aniline, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation. A patent for the synthesis of 4-bromo-2-methylaniline details a process starting from o-toluidine, which is protected, brominated, and then deprotected. google.com Another relevant precursor, 4-fluoro-3-methylaniline, is commercially available.

A synthesis of 4-methoxy-3-methylaniline (B90814) has been reported via the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% Palladium on carbon, achieving a quantitative yield. chemicalbook.com This suggests that a similar reduction step would be effective for the analogous 4-(2-fluorophenoxy) derivative.

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| o-Toluidine | Acetic Anhydride | N-Bromosuccinimide, then HCl | 4-Bromo-2-methylaniline | google.com |

| 1-Methoxy-2-methyl-4-nitrobenzene | H2, 10% Pd/C | - | 4-Methoxy-3-methylaniline | chemicalbook.com |

Sequential Functionalization of Aromatic Precursors

The construction of this compound is effectively accomplished through the sequential functionalization of carefully selected aromatic building blocks. A prominent and historically significant method for forming the key diaryl ether C-O bond is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

A logical synthetic route commences with 4-halo-3-methylaniline and 2-fluorophenol as the primary precursors. The halogen on the aniline derivative serves as a leaving group, which is substituted by the phenoxide nucleophile.

Synthetic Steps:

Precursor Selection: The primary starting materials for this route are 4-bromo-3-methylaniline and 2-fluorophenol. The bromo-substituted aniline is chosen for its reactivity, which is generally higher than that of a chloro-derivative but more cost-effective than an iodo-derivative. wikipedia.org

Generation of the Nucleophile: 2-fluorophenol is treated with a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic potassium or cesium 2-fluorophenoxide salt.

Copper-Catalyzed C-O Cross-Coupling: The 4-bromo-3-methylaniline and the in situ-generated 2-fluorophenoxide are heated in the presence of a copper catalyst. Copper(I) salts, like copper(I) iodide (CuI), are commonly employed. organic-chemistry.org The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine (B92270), to ensure the reactants remain in solution at the required high temperatures. wikipedia.org

Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up to remove the inorganic salts and the solvent. The crude product, this compound, is then purified using techniques such as column chromatography or recrystallization.

This sequential approach allows for the controlled and regioselective formation of the diaryl ether bond, leading directly to the target molecule.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity, particularly for potential scale-up applications. The optimization process for a copper-catalyzed Ullmann condensation involves systematically varying several key parameters. researchgate.net

Key parameters for optimization include:

Catalyst System: While traditional Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of a copper source, often paired with a ligand. Ligands such as 1,10-phenanthroline (B135089) or L-proline can chelate to the copper center, increasing its solubility and catalytic activity, which can lead to higher yields at lower temperatures. organic-chemistry.org

Base: The choice of base is critical. While potassium carbonate is common, the use of a stronger base like cesium carbonate often leads to improved yields by more effectively generating the phenoxide nucleophile.

Solvent: The solvent must be able to dissolve the reactants and withstand high temperatures. While traditional solvents like DMF and NMP are effective, exploring greener alternatives is an area of active research. wikipedia.org

Temperature: Ullmann condensations are known to require high temperatures, often in the range of 150-210 °C. wikipedia.org Careful optimization is needed to find the lowest possible temperature that provides a reasonable reaction rate and yield, thereby minimizing energy consumption and potential side reactions.

The following table illustrates a hypothetical optimization study for a representative Ullmann condensation, demonstrating how systematic changes in reaction parameters can influence the product yield.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ | Pyridine | 160 | 45 |

| 2 | CuI (10) | None | Cs₂CO₃ | Pyridine | 160 | 62 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Pyridine | 140 | 75 |

| 4 | CuI (5) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 81 |

| 5 | Cu₂O (5) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 78 |

This is an illustrative table based on typical optimization results for Ullmann-type reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves a critical evaluation of starting materials, solvents, catalysts, and energy usage.

Use of Safer Solvents: Traditional solvents for Ullmann reactions, such as DMF, NMP, and pyridine, are effective but pose significant health and environmental risks. wikipedia.orgyoutube.com Green chemistry encourages their replacement with safer alternatives. youtube.com Dimethyl sulfoxide (B87167) (DMSO) is considered a greener option. Other innovative approaches include the use of ionic liquids or performing the reaction in water ("on water" catalysis), which can dramatically reduce the environmental footprint. researchgate.net

Catalytic Reagents: The shift from stoichiometric copper to catalytic systems is a fundamental green improvement, reducing metal waste. organic-chemistry.org Further advancements focus on developing more efficient catalysts that have high turnover numbers and can be easily separated from the reaction mixture and recycled. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are particularly attractive for this purpose.

Energy Efficiency: The high temperatures required for the Ullmann condensation are a major source of energy consumption. wikipedia.org The development of more active catalyst systems that can operate at lower temperatures is a key goal. organic-chemistry.org Furthermore, the use of microwave-assisted heating can often dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net

The following table summarizes the application of green chemistry principles to this synthesis.

| Green Chemistry Principle | Standard Approach | Greener Alternative |

| Solvents | DMF, NMP, Pyridine | DMSO, Water, Ionic Liquids |

| Catalyst | Stoichiometric Copper Powder | Catalytic CuI/Ligand, Recyclable Heterogeneous Catalysts |

| Energy | Conventional heating (150-210°C for several hours) | Microwave-assisted heating, More active catalysts allowing lower temperatures |

| Waste Reduction | Multi-step synthesis with potential for byproducts | Optimizing reaction for high selectivity, Use of recyclable catalysts |

By integrating these green principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Advanced Derivative Synthesis and Structure Activity Relationship Sar Studies

Design Rationale for Novel Derivatives Based on the 4-(2-Fluorophenoxy)-3-methylaniline Scaffold

The design of new chemical entities from a lead compound like this compound is a meticulous process guided by an understanding of the target biology and the chemical properties of the scaffold. The primary goal is to enhance potency, selectivity, and other pharmacological properties through strategic structural modifications.

The 2-fluorophenoxy group is a key interaction domain in many derivatives. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the molecule's electronic properties and its ability to form favorable interactions with biological targets. researchgate.net Strategic modifications to this part of the molecule often involve:

Positional Isomers of Fluorine: Moving the fluorine atom to the 3- or 4-position of the phenoxy ring can alter the dipole moment and hydrogen bond accepting capacity of the ether oxygen, which can impact binding affinity. nih.gov

Additional Halogenation: The introduction of other halogens, such as chlorine or bromine, can modulate lipophilicity and introduce new contact points within a binding pocket.

Introduction of Other Small Electron-Withdrawing or -Donating Groups: Replacing the fluorine with groups like cyano (CN), trifluoromethyl (CF₃), or methoxy (B1213986) (OCH₃) can probe the electronic requirements of the binding site.

Ring Expansion or Replacement: In some instances, the phenyl ring may be replaced with other aromatic systems, such as pyridyl or pyrimidinyl moieties, to introduce heteroatoms that can act as hydrogen bond donors or acceptors and improve properties like solubility.

The following table illustrates potential modifications to the phenoxy moiety and their rationale:

| Modification | Rationale |

| Varying fluorine position (3- or 4-) | To optimize electrostatic interactions and pKa of the aniline (B41778). |

| Di- or tri-halogenation | To increase lipophilicity and enhance van der Waals contacts. |

| Introduction of -OCH₃, -CN, -CF₃ | To probe electronic and steric tolerance at the binding site. |

| Replacement with a pyridine (B92270) ring | To introduce a nitrogen atom for potential hydrogen bonding and to modulate solubility. |

The methylaniline part of the scaffold is equally important for derivatization. The aniline nitrogen is a common site for the attachment of various side chains and heterocyclic systems, while the methyl group and the aromatic ring itself offer further opportunities for modification.

Acylation and Sulfonylation of the Aniline: The amino group is frequently converted to an amide or sulfonamide. This transformation can introduce a variety of substituents that can extend into different regions of a target's binding site. For instance, in the context of kinase inhibitors, this amide is often a key hydrogen bond donor. mdpi.com

Bioisosteric Replacement of the Methyl Group: The methyl group can be replaced by other small alkyl groups (e.g., ethyl), a trifluoromethyl group, or a cyclopropyl (B3062369) group to explore the steric and electronic tolerance in the region. acs.org Bioisosteric replacements aim to retain the desired biological activity while potentially improving other properties. nih.govnih.gov

Further Substitution on the Aniline Ring: The positions ortho and meta to the amino group can be substituted with small groups like fluorine or chlorine to influence the pKa of the aniline and to block potential sites of metabolism.

Annulation to Form Heterocyclic Systems: The aniline and methyl groups can be incorporated into a larger heterocyclic ring system, such as a quinoline (B57606) or quinazoline. mdpi.comnih.govmdpi.com This approach can rigidify the structure and introduce new interaction points. For example, 4-anilinoquinazoline (B1210976) derivatives are a well-established class of tyrosine kinase inhibitors. mdpi.comnih.govmdpi.com

A table summarizing potential modifications on the methylaniline portion is provided below:

| Modification | Rationale |

| Amide/sulfonamide formation at the -NH₂ | To introduce vectors for exploring additional binding interactions. |

| Replacement of -CH₃ with -CF₃ or cyclopropyl | To probe steric and electronic effects and potentially block metabolism. |

| Additional substitution on the aniline ring | To fine-tune pKa and metabolic stability. |

| Annulation to a quinoline/quinazoline | To create a rigid scaffold with new interaction possibilities. mdpi.comnih.govmdpi.com |

A significant consideration in the design of derivatives of this compound is the potential for atropisomerism. nih.govnih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of diaryl ether compounds, steric hindrance between substituents on the two aromatic rings can prevent free rotation around the C-O-C bond, leading to the existence of stable, non-interconverting enantiomers.

The presence of the methyl group on the aniline ring and the fluorine on the phenoxy ring in the ortho positions to the ether linkage in the parent compound and its derivatives can create a sufficiently high barrier to rotation. nih.gov These atropisomers can exhibit different biological activities and pharmacological profiles, as they will present different three-dimensional arrangements of functional groups to the biological target. nih.govnih.gov

Therefore, in the synthesis of derivatives, it is often necessary to:

Separate the atropisomers using chiral chromatography. nih.gov

Evaluate the biological activity of each isomer independently.

Develop asymmetric synthetic methods to produce the more active isomer selectively. nih.gov

The recognition that atropisomers can have distinct biological activities has become a critical aspect of modern drug design, particularly in the field of kinase inhibitors where many approved drugs are atropisomeric. nih.gov

Exploration of Diverse Chemical Libraries Utilizing the this compound Core

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are often employed to generate large, diverse libraries of related compounds. nih.govnih.govacs.org These libraries can be designed to systematically probe the structure-activity relationships of the scaffold.

Two main types of libraries are commonly constructed:

Focused Libraries: These libraries are designed to optimize activity against a specific biological target. The variations in the library are based on known SAR or the structure of the target's binding site. For example, a focused library might involve the synthesis of a series of amides from the aniline nitrogen, where the acyl group is varied to probe a specific pocket of a kinase active site. nih.gov

Diversity-Oriented Libraries: These libraries aim to create a wide range of structurally diverse molecules to screen against multiple targets and identify new biological activities. rsc.org This approach might involve using a variety of different chemical reactions and building blocks to modify the core scaffold in numerous ways.

The synthesis of these libraries is often performed on a solid support or using automated solution-phase synthesis techniques to allow for high-throughput production and purification. nih.gov The screening of these libraries against biological targets can rapidly identify "hit" compounds with desired activity, which can then be further optimized. nih.govrsc.org

Methodologies for Investigating Structure-Activity Relationships (SAR)

The investigation of SAR is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, several methodologies are employed to build a comprehensive SAR understanding.

A fundamental approach to SAR is the systematic variation of substituents at different positions of the scaffold and the evaluation of the resulting changes in biological activity. This often involves a "one-at-a-time" modification to isolate the effect of each structural change.

For the this compound scaffold, systematic variation studies would typically involve:

Halogen Scanning: Placing different halogens (F, Cl, Br, I) at various positions on both the phenoxy and aniline rings to probe the effect of size, lipophilicity, and electronic properties.

Alkyl Group Variation: Modifying the methyl group to other alkyl groups of varying size and branching to determine the steric tolerance at that position.

Positional Isomerism: Synthesizing and testing isomers where the fluoro, methyl, and amino groups are moved to different positions on their respective rings.

The results of these studies are often presented in a tabular format, allowing for a clear comparison of the activity of different derivatives. An example of a hypothetical SAR data table for a series of derivatives targeting a protein kinase is shown below.

| Compound | R¹ | R² | R³ | Kinase IC₅₀ (nM) |

| 1 | H | H | H | 500 |

| 1a | F | H | H | 250 |

| 1b | Cl | H | H | 150 |

| 1c | H | F | H | 800 |

| 1d | H | H | F | 450 |

| 1e | Cl | H | CH₃ | 75 |

| 1f | Cl | H | OCH₃ | 200 |

This is a representative table with hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

While a specific, validated QSAR model for a series of this compound derivatives is not extensively published in public-domain literature, we can construct a hypothetical model based on well-established principles observed in similar diphenyl ether-containing molecules, such as those targeting protein kinases or microbial enzymes. nih.gov Such models typically rely on a combination of steric, electronic, and hydrophobic descriptors to predict activity.

A prospective QSAR study on a series of this compound analogs, where substituents are varied at different positions, might yield a linear regression equation of the following general form:

pIC₅₀ = β₀ + β₁(ClogP) + β₂(MR) + β₃(σ) + β₄(HBD) + ...

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, a measure of antagonist drug potency. The independent variables are physicochemical descriptors: ClogP for lipophilicity, MR for molar refractivity (a measure of volume and polarizability), σ (Hammett constant) for electronic effects, and HBD for the number of hydrogen bond donors.

Detailed research findings from studies on analogous diphenyl ether inhibitors have shown that bulky substituents on one of the phenyl rings can be favorable for binding in hydrophobic pockets of target proteins. nih.gov Conversely, smaller, hydrophilic groups on the other ring may enhance interactions with polar residues or the solvent interface. nih.gov

Table 1: Illustrative QSAR Model Descriptors for Hypothetical this compound Derivatives

| Descriptor | Symbol | Coefficient (β) | R² | p-value | Interpretation |

| LogP | ClogP | +0.45 | 0.68 | <0.05 | Increased lipophilicity correlates with higher activity. |

| Molar Refractivity | MR | -0.21 | 0.55 | <0.05 | Increased bulk/polarizability is negatively correlated with activity, suggesting steric constraints in the binding site. |

| Hammett Constant (para) | σₚ | -0.60 | 0.72 | <0.01 | Electron-withdrawing groups at the para-position of the aniline ring enhance activity. |

| Hydrogen Bond Donors | HBD | +0.15 | 0.40 | >0.05 | The number of hydrogen bond donors shows a weak, non-significant positive correlation with activity. |

| Dipole Moment | μ | +0.33 | 0.61 | <0.05 | A higher molecular dipole moment is associated with increased potency. |

This table is illustrative and based on general principles of QSAR for diphenyl ether scaffolds. The coefficients and statistical values are hypothetical.

This hypothetical model suggests that for this series of compounds, increasing lipophilicity and the electron-withdrawing nature of substituents on the aniline ring would be beneficial for biological activity, while excessive bulk could be detrimental. Such insights are invaluable for the rational design of next-generation derivatives.

Influence of Substituent Effects on Molecular Properties and Reactivity

The specific arrangement of substituents on the this compound core—namely the 2-fluoro, 3-methyl, and 4-phenoxy groups—exerts a profound influence on the molecule's electronic distribution, conformation, and chemical reactivity.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org Its lone pair of electrons can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

The 3-methyl group is a weakly activating, electron-donating group through an inductive effect. Its placement meta to the amino group reinforces the directing effect of the amine to the ortho and para positions (relative to the amine), which are positions 2 and 6.

The 4-phenoxy group is an ether linkage. The oxygen atom possesses lone pairs that can be donated to the aniline ring via resonance, thus acting as an activating group. However, its bulk can sterically hinder reactions at adjacent positions.

In synthetic reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, the electronic nature of substituents on the aniline ring is critical. Electron-donating groups generally lead to higher reaction yields, while strong electron-withdrawing groups can hinder the reaction. mdpi.com In the case of this compound, the interplay between the electron-donating methyl and phenoxy groups and the inductively withdrawing fluoro group creates a nuanced reactivity profile.

Table 2: Predicted Influence of Substituents on the Reactivity of the Aniline Ring in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity at Ortho/Para Positions to -NH₂ |

| -NH₂ | 1 | Strong Activation (Resonance) | Moderate | Overall activation of the ring. |

| -CH₃ | 3 | Weak Activation (Inductive) | Moderate | Minor enhancement of reactivity at positions 2, 4, and 6. |

| -O-Ph(2-F) | 4 | Activation (Resonance), Deactivation (Inductive from F) | High | Steric hindrance at position 5. Electronic effect is a balance between oxygen's donation and fluorine's withdrawal. |

| -F (on phenoxy) | 2' | Strong Deactivation (Inductive) | Low | Reduces the electron-donating capacity of the phenoxy group, thus slightly deactivating the aniline ring. |

The net effect of these substituents makes the aniline ring highly activated towards electrophilic substitution, with the primary sites of reaction being positions 2 and 6, ortho to the strongly activating amino group. However, the steric bulk of the 2-fluorophenoxy group at position 4 may modulate the regioselectivity of incoming electrophiles.

Molecular Interactions and in Vitro Biological Activity Investigations

Elucidation of Molecular Targets and Pathways

Investigations into the specific molecular targets and biochemical pathways directly modulated by 4-(2-Fluorophenoxy)-3-methylaniline are not detailed in the current body of scientific research. The biological activity of interest is typically associated with the final, more complex molecules derived from it.

Enzyme Inhibition Studies in Recombinant Systems

There is a notable absence of published studies specifically evaluating the inhibitory activity of this compound against isolated enzymes in recombinant systems. While its derivative, Trametinib, is a well-characterized inhibitor of MEK1/MEK2, this activity is attributed to the complete molecular structure of Trametinib, which is designed to fit into the allosteric pocket of the MEK enzymes. There is no available data to suggest that the this compound intermediate possesses similar enzyme-inhibiting capabilities.

Receptor Binding Profiling and Affinity Determination

Comprehensive receptor binding profiles and affinity determination studies for this compound are not found in the available scientific literature. Such studies, which screen a compound against a wide panel of receptors to determine its binding affinity and selectivity, have not been a focus of research for this intermediate chemical.

Modulation of Specific Biochemical Cascades in Cellular Contexts

Direct evidence of this compound modulating specific biochemical cascades within cellular contexts is not documented. The profound effects on the Ras/Raf/MEK/ERK signaling pathway observed in cancer research are linked to Trametinib. The structural components of this compound contribute to the final conformation of Trametinib, but the aniline (B41778) intermediate itself has not been identified as an independent modulator of this or other cellular signaling pathways.

In Vitro Assessment of Potential Biological Activities

Direct in vitro assessments of the biological activities of this compound are limited. Broad screening campaigns that might include such data are not publicly accessible, and dedicated studies on this specific molecule are absent from the literature.

Antimicrobial Activity against Pathogenic Strains

A review of the scientific literature reveals no specific studies investigating the antimicrobial activity of this compound against pathogenic bacterial or fungal strains. While research exists on the antimicrobial properties of other novel fluoro-substituted aniline or phenoxy derivatives, these findings are specific to the tested compounds and cannot be extrapolated to this compound. Therefore, no data is available to present on its potential efficacy against pathogens.

Anticancer Proliferation Assays in Established Cell Lines

There are no publicly available research findings from anticancer proliferation assays conducted on established cancer cell lines specifically using this compound. Cytotoxicity and proliferation studies are extensively reported for its ultimate derivative, Trametinib, which shows potent activity against various cancer cell lines, particularly those with BRAF mutations. However, the activity of the precursor molecule itself has not been a subject of published investigation, and as such, no data on its half-maximal inhibitory concentration (IC50) or other measures of anticancer effect is available.

Anti-inflammatory Response Evaluation

An extensive search of scientific literature did not yield any studies specifically evaluating the anti-inflammatory response of this compound. While other novel phenoxy derivatives have been synthesized and tested for such properties, showing inhibition of inflammatory mediators, no such data is published for the title compound.

Herbicidal Activity and Phytoene (B131915) Desaturase Inhibition (as an example of non-medical application)

The phenoxy moiety is a common feature in various herbicides. Research into related compounds has indicated that substituents on the phenoxybenzene ring can influence herbicidal activity, with some derivatives acting as potent inhibitors of phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway in plants, and its inhibition leads to a bleaching effect, ultimately causing plant death.

One study on O-(1-ethyl-2-phenoxy)ethyl-N-aralkylcarbamates highlighted that substituents at the 2- and/or 3-position of the phenoxybenzene ring were favorable for strong PDS inhibition. nih.gov This suggests that the 2-fluoro substituent in this compound could potentially confer herbicidal properties. However, there are no specific studies published that confirm or quantify the herbicidal activity or the PDS inhibitory potential of this compound. Without experimental data, any discussion of its efficacy remains speculative.

Due to the absence of specific research data, a data table on its herbicidal activity or PDS inhibition cannot be generated.

Mechanistic Studies of Biological Action at the Cellular Level

Detailed mechanistic studies at the cellular level for this compound are not available in the current body of scientific literature. Investigations into the cellular pathways and molecular targets that this specific compound may modulate have not been published. Therefore, it is not possible to provide a scientifically validated account of its mechanism of biological action.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Simulation Approaches for 4-(2-Fluorophenoxy)-3-methylaniline

Molecular modeling and simulation are indispensable tools for understanding the interactions between small molecules like this compound and their biological targets. These methods predict binding affinities and elucidate the dynamics of these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein. This method is crucial for structure-based drug design. Derivatives of the 4-(2-Fluorophenoxy)-aniline scaffold have been extensively studied as inhibitors of various protein kinases, which are key targets in cancer therapy. ekb.eg

Docking studies on related 4-(2-fluorophenoxy)quinoline derivatives have identified them as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.govnih.gov In these studies, the 4-(2-fluorophenoxy) moiety consistently orients into a specific hydrophobic pocket within the c-Met active site. The docking simulations reveal key interactions, such as hydrogen bonds between the quinoline (B57606) or aniline (B41778) nitrogen atoms and amino acid residues in the hinge region of the kinase, which are critical for inhibitory activity. For instance, studies on similar c-Met kinase inhibitors showed that the aniline portion of the molecule forms crucial hydrogen bonds and hydrophobic interactions that anchor the inhibitor in the active site. researchgate.net

The binding modes predicted by docking help rationalize the structure-activity relationships (SAR) observed in biological assays. For example, the substitution pattern on the aniline ring directly influences the binding affinity, a phenomenon that can be explored and optimized using docking simulations before undertaking synthetic efforts. nih.govijcce.ac.ir

Table 1: Representative Molecular Docking Findings for Related Kinase Inhibitors

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 4-(2-Fluorophenoxy)quinoline Derivatives | c-Met Kinase | Hydrogen bonds with hinge region residues, hydrophobic interactions in the active site. | nih.govnih.gov |

| 4-Anilinoquinazoline (B1210976) Derivatives | EGFR/VEGFR-2 | Hydrogen bonding with key amino acids, interaction with the hydrophobic pocket. | ijcce.ac.ir |

| Pyrazole-Aniline Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Formation of stable complexes within the ATP-binding site, hydrogen bonds with backbone atoms. | nih.govresearchgate.net |

This table presents findings from compounds structurally related to this compound to illustrate the application of molecular docking.

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov For drug candidates like this compound, MD simulations provide valuable information on the conformational flexibility of the molecule and the stability of its complex with a biological target. nih.govresearchgate.net

Following molecular docking, MD simulations are often performed to validate the predicted binding poses and assess their stability. nih.gov The simulation tracks the trajectory of the ligand-protein complex, allowing researchers to observe whether the key interactions identified in docking are maintained over a period of nanoseconds. mdpi.com This analysis helps to confirm that the docked conformation is not just a transient state but a stable binding mode. mdpi.com

Furthermore, MD simulations explore the entire conformational space of the ligand within the binding pocket, revealing alternative binding modes or conformational changes in the protein upon ligand binding. nih.gov The stability of these complexes can be quantified by calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD plot indicates that the complex remains in a consistent and stable conformation. nih.gov

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are used to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net DFT calculations are performed to determine the optimized ground-state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical calculations on related substituted anilines have shown excellent agreement with experimental data where available. researchgate.netchemrxiv.org

DFT is also used to calculate various electronic properties, such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. chemrxiv.org The MEP map is crucial for understanding and predicting sites for electrophilic and nucleophilic attack and for analyzing non-covalent interactions like hydrogen bonding. chemrxiv.orgresearchgate.net

Table 2: Representative Ground State Properties Calculated via DFT for a Substituted Aniline (m-Fluoroaniline)

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 3.7061 Debye | CAM-B3LYP/LanL2DZ | chemrxiv.org |

| Total Polarizability (α) | 9.584 x 10⁻²⁴ esu | CAM-B3LYP/LanL2DZ | chemrxiv.org |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.netunesp.br A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its reactivity and susceptibility to metabolic reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable regions for electrophilic and nucleophilic interactions, respectively. mdpi.com

Table 3: Representative FMO Properties for a Substituted Aniline (m-Fluoroaniline)

| Parameter | Energy (eV) | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -9.049 | CAM-B3LYP/LanL2DZ | chemrxiv.org |

| LUMO Energy | -0.996 | CAM-B3LYP/LanL2DZ | chemrxiv.org |

This table uses m-fluoroaniline as a representative molecule to illustrate the data generated from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uba.ar

NBO analysis is particularly powerful for studying intermolecular and intramolecular interactions, such as hydrogen bonds and hyperconjugative effects. nih.gov It quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis can elucidate the nature of the ether linkage, the planarity of the aniline group, and the specific interactions that stabilize its binding to a target protein. nih.gov This analysis provides a quantitative measure of charge transfer between orbitals, offering deep insight into the electronic origins of molecular stability and interaction energies. uba.arresearchgate.net

In Silico Structure-Guided Design and Optimization

The principles of structure-guided design are instrumental in the rational development of novel molecules with specific biological targets. In the context of this compound, while specific research is not extensively documented in public literature, the general strategies applied to analogous diaryl ether compounds can be extrapolated. These approaches often target enzymes such as kinases, which are pivotal in cellular signaling pathways and are frequently implicated in diseases like cancer.

Structure-activity relationship (SAR) studies on various diaryl ether derivatives have revealed key insights into their biological activity. For instance, the nature and position of substituents on the phenyl rings can significantly influence their inhibitory potency and selectivity. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, plays a crucial role in elucidating these relationships. These techniques allow researchers to visualize the binding mode of the ligand within the active site of a target protein, identifying critical interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity.

For a molecule like this compound, a hypothetical structure-guided design process would involve:

Target Identification: Identifying a relevant biological target, for example, a protein kinase.

Molecular Docking: Docking the compound into the ATP-binding pocket of the kinase to predict its binding conformation and affinity. The fluorine atom could engage in specific interactions, such as halogen bonding or altering the electronic properties of the ring system, which can be critical for binding.

Identification of Key Interactions: Analyzing the docked pose to understand the interactions between the compound and the amino acid residues of the target. The aniline and ether functionalities are likely to participate in hydrogen bonding.

Iterative Optimization: Based on the docking results, modifications to the scaffold of this compound could be proposed to enhance binding. This might involve the addition of functional groups to exploit specific pockets within the active site or to improve physicochemical properties.

This in silico approach accelerates the design-make-test-analyze cycle, reducing the time and cost associated with the discovery of new and effective therapeutic agents.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic properties. nih.gov

Various computational models are available to predict the ADME properties of small molecules like this compound. These predictions are based on the molecule's structure and physicochemical properties. While experimental data for this specific compound is scarce, a variety of parameters can be calculated using established computational methods.

Below are tables of predicted physicochemical and ADME-relevant properties for this compound, generated using computational software.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| pKa (most acidic) | 14.16 |

| pKa (most basic) | 3.84 |

| LogP | 3.39 |

| Water Solubility | 0.046 g/L |

| Polar Surface Area | 38.2 Ų |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

This data was generated using computational modeling and has not been experimentally verified.

Predicted ADME-Relevant Properties

| Property | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Yes |

| P-glycoprotein Substrate | Yes |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

This data was generated using computational modeling and has not been experimentally verified.

These predicted properties provide a preliminary assessment of the compound's likely behavior in the body. For example, the high predicted intestinal absorption and Caco-2 permeability suggest good oral bioavailability. However, the prediction that it is a substrate for P-glycoprotein, an efflux transporter, could potentially limit its distribution to certain tissues, including the brain. The predicted inhibition of multiple cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, a crucial consideration in drug development.

It is important to emphasize that these are theoretical predictions and require experimental validation. Nevertheless, such in silico assessments are invaluable for prioritizing compounds for further experimental investigation and for guiding the design of analogs with improved ADME profiles.

Broader Applications and Future Research Directions in Chemical Sciences

Role of 4-(2-Fluorophenoxy)-3-methylaniline as a Versatile Chemical Intermediate

This compound serves as a crucial and versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and agrochemical research. Its structure, featuring a fluorinated phenyl ring ether-linked to a substituted aniline (B41778), provides a unique combination of functionalities that are desirable for building biologically active compounds. Fluorinated anilines are recognized as important intermediates for preparing active pharmaceutical ingredients and agrochemicals. google.com The presence of the fluorine atom can significantly alter the physicochemical properties of the final compound, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. numberanalytics.comccspublishing.org.cn

The synthetic utility of this intermediate is not limited to kinase inhibitors. The substituted aniline scaffold is a common feature in a wide range of pharmaceuticals and agrochemicals. echemi.com Therefore, this compound represents a valuable starting material for generating libraries of novel compounds for various biological targets.

Table 1: Examples of Biologically Active Molecules Synthesized Using Fluorinated Aniline Intermediates

| Final Compound Class | Therapeutic/Application Area | Role of Fluorinated Aniline Intermediate |

| 4-(2-fluorophenoxy)quinoline derivatives | Oncology (c-Met kinase inhibitors) | Provides the substituted aniline core for interaction with the kinase hinge region. thermofisher.comnih.govnih.govresearchgate.net |

| Fluoroquinolones | Antibiotics | Incorporation of a fluorinated aromatic ring enhances antibacterial activity. numberanalytics.com |

| Fluoro-substituted herbicides | Agrochemicals | The fluorine atom can increase the efficacy and metabolic stability of the herbicide. researchgate.netresearchgate.net |

| 5-Fluorouracil | Anticancer agent | A key fluorinated pyrimidine (B1678525) analog used in chemotherapy. numberanalytics.com |

Potential in Materials Science and Polymer Chemistry

While the primary application of this compound has been in the life sciences, its chemical structure suggests potential for use in materials science and polymer chemistry. Fluorinated aromatic compounds are known to be valuable in creating advanced materials with unique properties. numberanalytics.com For instance, the incorporation of fluorine into aromatic systems can lead to polymers with high thermal stability, chemical resistance, and specific optical properties. numberanalytics.comnih.gov

Substituted anilines are also used as monomers or co-monomers in the synthesis of conducting polymers, such as polyaniline and its derivatives. qscience.comrsc.orgrsc.org The substituents on the aniline ring can be used to tune the properties of the resulting polymer, such as its solubility, processability, and electrical conductivity. qscience.comrsc.org The presence of the 2-fluorophenoxy group in this compound could impart desirable characteristics to a polymer backbone, such as increased hydrophobicity and altered electronic properties due to the high electronegativity of fluorine. numberanalytics.com

The ether linkage in the molecule also offers a degree of flexibility, which could be beneficial in the design of polymers with specific conformational properties. While direct applications of this compound in this field are not yet widely reported, its potential as a monomer or a precursor for more complex monomers for high-performance polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), remains an area for future exploration. numberanalytics.com

Table 2: Potential Applications of Fluorinated and Aniline-Based Polymers

| Polymer Type | Key Monomer/Precursor Feature | Potential Properties | Potential Applications |

| Fluoropolymers | Fluorinated aromatic rings | High thermal stability, chemical resistance, low surface energy. numberanalytics.com | Coatings, high-performance plastics, membranes. |

| Polyaniline Derivatives | Substituted anilines | Tunable conductivity, improved solubility, environmental stability. qscience.comrsc.org | Conducting adhesives, sensors, anti-corrosion coatings. |

| Polyetherimides | Aromatic ether and imide linkages | High strength, stiffness, and thermal stability. | Aerospace components, medical devices. |

| OLED Materials | Fluorinated aromatic compounds | Enhanced electron transport, improved device efficiency and lifetime. numberanalytics.com | Displays, solid-state lighting. |

Advanced Spectroscopic and Structural Characterization Methodologies (Theoretical Basis)

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and structural analysis techniques. The theoretical basis for these methodologies allows for the unambiguous determination of its chemical structure and the study of its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number, chemical environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methyl group protons, and the amine protons. The coupling patterns between adjacent protons would help to confirm their relative positions.

¹³C NMR: This method probes the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., carbons bonded to fluorine or oxygen would be significantly deshielded).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool. It provides a highly sensitive signal for the fluorine nucleus, and its chemical shift is very sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern on the phenoxy ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₂FNO). Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C-O-C stretching of the ether linkage, and C-F stretching.

Theoretical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. researchgate.netacs.org These computational methods can provide optimized molecular geometries, predict NMR and IR spectra to aid in the interpretation of experimental data, and calculate molecular orbital energies and electron distribution, offering insights into the molecule's reactivity.

Development of Analytical Methods for Detection and Quantification in Research Settings

The development of robust analytical methods for the detection and quantification of this compound is essential for monitoring its synthesis, purity, and for its use in further chemical transformations in a research setting. Several chromatographic techniques are well-suited for the analysis of aniline derivatives. thermofisher.comepa.govnih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. thermofisher.comnih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection can be achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov While anilines can be thermolabile, with appropriate derivatization or the use of a suitable column and conditions, GC can be an effective method. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for the detection of this compound. For complex matrices, coupling GC with mass spectrometry (GC-MS) provides definitive identification.

Solid-Phase Extraction (SPE): For the analysis of this compound in dilute solutions or complex mixtures, a pre-concentration step using SPE may be necessary. thermofisher.comscilit.com A suitable sorbent can be chosen to retain the analyte of interest while allowing interfering substances to pass through. The analyte can then be eluted with a small volume of a strong solvent and analyzed by HPLC or GC.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged species. nih.gov For the analysis of aniline derivatives, which can be protonated in acidic conditions, CE can offer high efficiency and short analysis times.

Table 3: Comparison of Analytical Methods for this compound

| Technique | Principle | Advantages | Considerations for this Compound |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification. | Requires a chromophore, which is present in the molecule. |

| LC-MS | Separation by HPLC, detection by mass. | High sensitivity and selectivity, structural information. | More complex and expensive instrumentation. |

| GC-FID/NPD | Separation based on boiling point and polarity, detection by flame ionization or nitrogen-phosphorus specific detection. | High resolution, suitable for volatile compounds. | Potential for thermal degradation; derivatization may be needed. |

| GC-MS | Separation by GC, detection by mass. | Definitive identification, high sensitivity. | Same considerations as GC. |

| SPE | Analyte concentration and sample cleanup. | Improves detection limits, removes matrix interference. thermofisher.com | Method development required to optimize sorbent and solvents. |

| CE | Separation in a capillary based on charge and size. | High separation efficiency, small sample volume. nih.gov | Requires the analyte to be charged or to be derivatized. |

Integration with High-Throughput Screening for Novel Lead Discovery

While this compound itself is an intermediate and not typically the direct subject of high-throughput screening (HTS), it plays a critical role in the generation of compound libraries that are designed for HTS campaigns. nih.govnih.govlifechemicals.comupenn.edu HTS is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govnih.gov

The value of this compound in this context lies in its utility as a scaffold or building block for creating diverse sets of molecules. nih.govresearchgate.net By reacting this intermediate with a variety of other chemical building blocks, a large library of related but structurally distinct compounds can be synthesized. This library can then be screened to identify "hits"—compounds that exhibit the desired biological effect.

For example, in the development of c-Met kinase inhibitors, a library of quinoline (B57606) derivatives was synthesized using this compound as a key starting material. thermofisher.comnih.govnih.govresearchgate.net This library was then subjected to HTS to evaluate the inhibitory activity of each compound against the c-Met kinase. This approach allows for the efficient exploration of the structure-activity relationship (SAR) around the this compound scaffold, leading to the identification of optimized lead compounds with high potency and selectivity.

The integration of automated synthesis with HTS allows for a rapid cycle of design, synthesis, and testing, accelerating the early stages of drug discovery. The properties of this compound, such as the presence of a fluorine atom which can enhance biological activity, make it an attractive starting point for the creation of HTS libraries targeting a wide range of biological targets.

Future Perspectives in Scaffold-Based Drug Discovery and Agrochemical Development

The future of this compound in the chemical sciences appears promising, particularly in the areas of scaffold-based drug discovery and agrochemical development. Its utility as a versatile intermediate provides a solid foundation for the creation of novel molecules with tailored properties.

In scaffold-based drug discovery , the this compound core represents a privileged scaffold. This means that this structural motif is found in compounds that are active against multiple biological targets. The future will likely see this scaffold being used to generate libraries of compounds for screening against a wider range of targets beyond c-Met kinase. By systematically modifying the substitution pattern on both aromatic rings and exploring different linkers, new lead compounds for various diseases could be discovered. ijcce.ac.ir The fluorine atom is a particularly valuable feature, as it can be used to fine-tune the electronic properties and metabolic stability of drug candidates. numberanalytics.com

In agrochemical development , fluorinated compounds have become increasingly important. ccspublishing.org.cnresearchgate.net The introduction of fluorine can enhance the efficacy of pesticides and herbicides. researchgate.net this compound could serve as a precursor for new classes of agrochemicals. Research in this area would involve synthesizing derivatives and screening them for herbicidal, fungicidal, or insecticidal activity. The unique substitution pattern of this molecule could lead to the discovery of agrochemicals with novel modes of action, which is crucial for overcoming resistance to existing products.

Furthermore, advances in synthetic methodologies, such as C-H activation and flow chemistry, could provide more efficient and sustainable ways to utilize this compound and other similar intermediates. These technologies could facilitate the rapid and diverse synthesis of compound libraries for both pharmaceutical and agrochemical applications, further expanding the impact of this versatile chemical building block.

Q & A

Q. Advanced

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with kinases (e.g., c-Met, VEGFR-2) by aligning the compound’s fluorophenoxy group in hydrophobic pockets .

- QSAR modeling : Regression analyses correlate substituent positions (e.g., methyl, fluorine) with IC₅₀ values from kinase inhibition datasets .

- MD simulations : Assess binding stability over 100-ns trajectories, highlighting hydrogen bonds between the aniline NH and kinase ATP-binding residues .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized assays : Use cell-free kinase inhibition assays (e.g., ADP-Glo™) to minimize cellular context effects .

- Batch analysis : Compare HPLC and LC-MS profiles of active vs. inactive batches to identify confounding impurities .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish consistent trends from outliers .

What methodologies optimize regioselective functionalization of this compound?

Q. Advanced

- Directed ortho-metalation : Use LDA or TMPLi to deprotonate the aniline NH, enabling selective bromination or nitration at the ortho position .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the fluorophenoxy ring while preserving the methylaniline core .

- Protection/deprotection : Boc-protection of the amine prevents unwanted side reactions during electrophilic substitutions .

How does the compound’s logP value influence its pharmacokinetic properties in preclinical studies?

Q. Advanced

- LogP calculation : Predicted logP ~2.8 (via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

- In vivo correlation : Higher logP correlates with increased brain penetration in rodent models but may reduce renal clearance .

- Optimization : Introduce polar groups (e.g., sulfonamides) to lower logP for improved solubility in parenteral formulations .

What are the thermal degradation pathways of this compound under storage conditions?

Q. Advanced

- TGA/DSC analysis : Degradation onset at ~200°C involves cleavage of the ether bond, releasing 2-fluorophenol and 3-methylaniline .

- Stabilization : Storage under inert atmosphere (N₂) at 4°C minimizes oxidation. Antioxidants (e.g., BHT) prevent radical-mediated degradation .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Q. Advanced

- CYP inhibition assays : The fluorophenoxy group inhibits CYP3A4 (IC₅₀ ~15 µM), necessitating structural tweaks to reduce drug-drug interaction risks .

- Metabolite ID : LC-MS/MS identifies hydroxylated metabolites at the methyl group, prompting deuterium substitution to block metabolic hotspots .

What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?

Q. Advanced

- Batch limitations : Exothermic reactions in large batches risk thermal runaway.

- Flow solutions : Microreactors with precise temperature control improve safety and yield (e.g., 85% conversion in 10-minute residence time vs. 65% in batch) .

- In-line analytics : PAT tools (e.g., FTIR) monitor intermediate formation for real-time optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.